molecular formula C8H10N6 B1450468 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1537190-57-0

2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B1450468
CAS RN: 1537190-57-0
M. Wt: 190.21 g/mol
InChI Key: KSHFMTODZRMFLF-UHFFFAOYSA-N
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Description

“2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine”, also known as HMP, is a pyrazolopyrimidine-based compound. It has a molecular weight of 190.21 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N6/c1-14-5-3-7 (13-14)6-2-4-10-8 (11-6)12-9/h2-5H,9H2,1H3, (H,10,11,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.21 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine and its derivatives are utilized in the synthesis of various heterocyclic compounds. These chemical transformations often lead to compounds with potential applications in medicinal chemistry due to their complex structures and possible biological activities.

  • Reactions of pyrazolo[3,4-d]pyrimidine-containing hydrazines with pregnenolone derivatives have been studied, leading to the formation of new androsteno[17,16-d]pyrazoles and androsteno[17,16-d]-2′-pyrazolines with pyrazolo[3,4-d]pyrimidine fragments. These reactions involve hydrazones that upon melting undergo cyclization to form the desired products. This demonstrates the versatility of such hydrazinyl pyrimidine derivatives in steroid chemistry and their potential in synthesizing novel compounds with diverse biological activities (Komkov, Chizhov, Shashkov, & Zavarzin, 2018).

  • The compound has also been involved in transformations leading to new pyrimidine derivatives and fused azolopyrimidines. These transformations demonstrate the reactivity of 2,4-diamino-6-methylthiopyrimidines with hydrazine hydrate, producing 6-hydrazino derivatives. The versatility of these hydrazino derivatives in forming pyrazolo[3,4-d], triazolo[4,3-c], and tetrazolo-[1,5-c]pyrimidines underlines their significance in the synthesis of complex heterocyclic structures with potential pharmacological applications (Cocco, Congiu, & Onnis, 2000).

Applications in Medicinal Chemistry

The synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown promise in medicinal chemistry, particularly as antimicrobial agents. Their biological activities have been explored in various studies, highlighting their potential therapeutic applications.

  • A study on the synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety investigated their potential as antimicrobial agents. The reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with different reagents produced compounds that exhibited significant antimicrobial activity, comparable to standard drugs. This indicates the potential of this compound derivatives in developing new antimicrobial drugs with lower toxicity (Ali, 2009).

properties

IUPAC Name

(4-methyl-6-pyrazol-1-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-6-5-7(12-8(11-6)13-9)14-4-2-3-10-14/h2-5H,9H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHFMTODZRMFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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